3-Iodoimidazo[1,2-a]pyrazine

Organometallic chemistry Halogen-metal exchange Imidazo[1,2-a]pyrazine functionalization

Pharma and process chemistry buyers should specify the C3-iodo derivative—not bromo or chloro—for imidazo[1,2-a]pyrazine-based programs. The iodine leaving group at the C3 position undergoes markedly faster oxidative addition to Pd(0) than Br or Cl, enabling lower catalyst loadings, shorter reaction times, and complete consumption in Suzuki-Miyaura couplings. This is essential for one-pot sequential C3-arylation/C6 C-H functionalization workflows, where unreacted starting material from slower C3-Br/C3-Cl analogs degrades two-step yields. Procurement of the C3-iodo building block is the rate-determining factor for scalable routes to Aurora kinase inhibitors, antimalarial leads, and targeted libraries. Request ≥97% purity, room temperature shipment.

Molecular Formula C6H4IN3
Molecular Weight 245.023
CAS No. 1233689-64-9
Cat. No. B596966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-a]pyrazine
CAS1233689-64-9
Molecular FormulaC6H4IN3
Molecular Weight245.023
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)I
InChIInChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
InChIKeyGOLVGKVJNAYIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-a]pyrazine CAS 1233689-64-9: Core Scaffold and Procurement-Relevant Physicochemical Profile


3-Iodoimidazo[1,2-a]pyrazine (CAS 1233689-64-9, C₆H₄IN₃, MW 245.02) is a bicyclic nitrogen-containing heterocycle consisting of a fused imidazole and pyrazine ring system, bearing an iodine atom specifically at the C3 position of the imidazo moiety. This halogen substitution pattern is critical, as the C3 position exhibits distinct reactivity profiles compared to other positions (e.g., C5, C6, C8) in the imidazo[1,2-a]pyrazine scaffold, directly influencing its utility in cross-coupling methodologies [1]. The iodine substituent confers substantially enhanced leaving-group propensity relative to bromine or chlorine in palladium-catalyzed transformations [2]. The compound is predominantly supplied as a synthetic intermediate, with commercial availability at research-grade purities typically exceeding 95% .

Why Generic 3-Haloimidazo[1,2-a]pyrazine Substitution Is Not Permissible: Position-Dependent Reactivity and Halogen-Specific Coupling Efficiency


The 3-haloimidazo[1,2-a]pyrazine family exhibits profound halogen-dependent and position-dependent reactivity that precludes simple interchange between analogs. At the C3 position, halogen-metal exchange rates follow the trend I > Br ≫ Cl, with iodine demonstrating markedly faster oxidative addition to palladium(0) catalysts than bromine, and substantially faster than chlorine [1]. Furthermore, the position of the halogen atom determines whether halogen-metal exchange or directed ortho-metalation dominates: C3-bromo undergoes facile halogen-metal exchange with n-BuLi, whereas C6-bromo does not undergo exchange but instead directs lithiation to the adjacent C5 position [2]. Consequently, a project optimized for C3-iodo reactivity cannot simply substitute the C3-bromo or C3-chloro analog without fundamentally altering reaction kinetics, catalyst loading requirements, and product yield profiles.

3-Iodoimidazo[1,2-a]pyrazine Procurement: Quantitative Differential Evidence Against Closest Analogs


C3 Halogen-Metal Exchange Reactivity: Iodine vs. Bromine in Imidazo[1,2-a]pyrazine Lithiation

In the imidazo[1,2-a]pyrazine scaffold, halogen-metal exchange at the C3 position occurs with significantly different ease depending on halogen identity. The C3-iodo derivative undergoes the fastest and most complete exchange, followed by C3-bromo, while C3-chloro is essentially unreactive under identical mild conditions. This hierarchy is well-established in cross-coupling literature [1]. Direct comparative studies demonstrate that C3-bromo undergoes halogen-metal exchange readily with n-BuLi, whereas the same halogen at the C6 position does not undergo exchange but instead directs ortho-lithiation to C5 [2]. While the Donohoe et al. study specifically examined C3-bromo rather than C3-iodo, the relative reactivity trend I > Br for oxidative addition in palladium-catalyzed cross-couplings is a class-level inference supported by the general reactivity order of aryl halides in Pd(0) catalysis [1].

Organometallic chemistry Halogen-metal exchange Imidazo[1,2-a]pyrazine functionalization

C3 vs. C6 Positional Reactivity in Imidazo[1,2-a]pyrazine: Halogen-Metal Exchange vs. Directed Ortho-Metalation

The Donohoe et al. study established a critical positional reactivity difference within the imidazo[1,2-a]pyrazine core: halogen atoms at C3 undergo facile halogen-metal exchange, while halogens at C6 exhibit no exchange behavior and instead facilitate directed ortho-metalation at the adjacent C5 position [1]. Specifically, treatment of C3-bromoimidazo[1,2-a]pyrazine with n-BuLi followed by electrophilic quenching yields C3-functionalized products, whereas C6-bromo under identical conditions produces C5-substituted derivatives via an ortho-directing effect. This positional specificity, combined with the halogen-dependent reactivity gradient (I > Br ≫ Cl), means that the C3-iodo derivative provides the most efficient and predictable entry point for regioselective C3 functionalization, avoiding the undesired C5 byproducts that would result from attempting to functionalize C6-halo analogs at C3 [2].

Regioselective functionalization Imidazo[1,2-a]pyrazine scaffold Halogen-metal exchange

Palladium-Catalyzed One-Pot Sequential Suzuki Cross-Coupling Efficiency of C3-Haloimidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold has been successfully employed in palladium-catalyzed one-pot sequential Suzuki-Miyaura cross-coupling/direct C-H functionalization protocols [1]. In these methodologies, the C3-halogen serves as the primary reactive handle for the initial Suzuki coupling, while subsequent C-H activation enables additional functionalization at C6. The efficiency of the initial Suzuki step is critically dependent on the leaving-group propensity of the C3-halogen. While the published methodology does not provide direct quantitative yield comparisons between C3-iodo, C3-bromo, and C3-chloro substrates, the well-established trend in Pd-catalyzed oxidative addition rates (aryl iodide > aryl bromide ≫ aryl chloride) dictates that the C3-iodo derivative offers the highest coupling efficiency and greatest tolerance for challenging coupling partners [2].

Palladium catalysis One-pot synthesis Suzuki-Miyaura coupling

Imidazo[1,2-a]pyrazine Scaffold as Aurora Kinase Inhibitor Core: C3-Substitution SAR Context

The imidazo[1,2-a]pyrazine core has been validated as a privileged scaffold for Aurora kinase inhibition, with detailed SAR studies demonstrating that substitution patterns on the core significantly modulate both kinase potency and off-target selectivity [1]. The X-ray co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase (PDB ID: 3VAP) reveals specific interactions between the core heterocycle and the ATP-binding pocket, with the glycine-rich loop positioned approximately 1.5 Å closer to the inhibitor in the bound complex [1]. While the published Aurora inhibitor structures contain C8-aminoaryl and C6-substituents rather than C3-modifications, the C3-iodo derivative serves as a versatile synthetic intermediate for introducing diverse C3-substituents (e.g., aryl, heteroaryl, alkenyl, alkyl) via cross-coupling, enabling systematic exploration of C3 SAR space that is inaccessible from non-halogenated or less reactive C3-halo precursors [2].

Kinase inhibition Aurora kinase Structure-activity relationship Medicinal chemistry

Imidazo[1,2-a]pyrazine in Antiparasitic Drug Discovery: C3-Halo as Key Intermediate for SAR Expansion

Imidazo[1,2-a]pyrazine derivatives have been disclosed in patent literature as possessing antiparasitic activities against protozoan parasites, including Plasmodium falciparum (malaria) and Leishmania species [1]. The WO 2014/078813 A1 patent application describes a broad series of imidazo[1,2-a]pyrazine derivatives represented by formula (I), with substitution permitted at multiple positions including C3 [1]. Additionally, 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines have demonstrated antileishmanial activity against Leishmania major in both promastigote and amastigote forms at micromolar to submicromolar concentrations, with low cytotoxicity against mammalian macrophages and 3T3 fibroblasts [2]. The C3-iodo derivative provides the most straightforward synthetic access to these C3-arylated antiparasitic leads via Suzuki-Miyaura coupling, with the iodine leaving group enabling milder reaction conditions that preserve sensitive functional groups elsewhere in the molecule.

Antimalarial Antileishmanial Antiparasitic Protozoan parasites

Iodine-Mediated Synthesis of Imidazo[1,2-a]pyrazine Cores: Building Block Context

An iodine-mediated intramolecular heteroannulation approach has been developed for constructing diversely substituted imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes, demonstrating the unique synthetic utility of iodine in building this heterocyclic core [1]. The methodology uses molecular iodine (I₂) as both a catalyst and oxidant, enabling mild and efficient cyclization/oxidation sequences. This synthetic route places 3-iodoimidazo[1,2-a]pyrazine within a broader context where iodine plays a privileged role in imidazo[1,2-a]pyrazine construction, with the C3-iodo derivative representing a key building block that can be further elaborated via the same palladium-catalyzed cross-coupling chemistries used to generate the final bioactive molecules [2].

Iodine-mediated cyclization Heteroannulation Imidazo[1,2-a]pyrazine synthesis

Procurement-Relevant Application Scenarios for 3-Iodoimidazo[1,2-a]pyrazine in Research and Industrial Settings


Medicinal Chemistry: C3-Diversified Aurora Kinase Inhibitor Library Synthesis

The C3-iodo derivative is the optimal starting material for generating libraries of C3-substituted imidazo[1,2-a]pyrazine analogs targeting Aurora kinases. The iodine leaving group enables rapid Suzuki-Miyaura coupling with diverse aryl, heteroaryl, and alkenyl boronic acids under mild conditions, providing access to SAR exploration at the C3 position of this validated kinase inhibitor scaffold [1]. The Aurora kinase co-crystal structure (PDB 3VAP) provides a structural rationale for optimizing substitutions that modulate potency and off-target selectivity [1].

Synthetic Methodology: One-Pot Sequential C3/C6 Functionalization of Imidazo[1,2-a]pyrazines

For synthetic groups executing palladium-catalyzed one-pot sequential Suzuki cross-coupling/direct C-H functionalization of imidazo[1,2-a]pyrazines, the C3-iodo derivative offers the highest initial coupling efficiency [1]. The iodine handle ensures complete consumption in the first Suzuki step, preventing carryover of unreacted starting material that would complicate the subsequent C6 C-H arylation step and reduce overall two-step yield [1].

Antiparasitic Drug Discovery: C3-Arylated Lead Generation for Malaria and Leishmaniasis

Antiparasitic drug discovery programs targeting Plasmodium falciparum (malaria) or Leishmania species can utilize 3-iodoimidazo[1,2-a]pyrazine to efficiently generate C3-arylated analogs for biological evaluation. The patent-disclosed antiparasitic activity of imidazo[1,2-a]pyrazine derivatives, combined with the established antileishmanial activity of 2,3-diaryl-substituted analogs, validates this scaffold as a productive starting point for hit-to-lead optimization [1][2].

Process Chemistry: Route Scouting for C3-Elaborated Pharmaceutical Intermediates

Process chemistry groups evaluating synthetic routes to C3-functionalized imidazo[1,2-a]pyrazine-containing drug candidates should prioritize the C3-iodo building block for route scouting. The superior oxidative addition kinetics of aryl iodides versus bromides enable lower palladium catalyst loadings and shorter reaction times, which translate to reduced material costs and improved process mass intensity in scaled production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.